molecular formula C6H6F7I B3041147 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)pentane CAS No. 261760-24-1

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)pentane

Cat. No. B3041147
CAS RN: 261760-24-1
M. Wt: 338 g/mol
InChI Key: DOOITBZJYVIFEO-UHFFFAOYSA-N
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Description

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)pentane, or TIFP, is a versatile organic compound with a wide range of applications in the fields of organic chemistry and biochemistry. TIFP is a fluorinated ether with four fluorine atoms and one iodine atom, and is a colorless liquid at room temperature. It is a relatively new compound, first synthesized in the early 2000s, and has since been studied for its various properties and applications.

Scientific Research Applications

  • Alkylation and Reaction with Halides : Perfluoro-2-methyl-2-pentylcarbanion, related to the chemical , shows reactivity with halides to produce fluorohydrocarbons. This reactivity indicates potential applications in synthesizing various fluorinated compounds (Dmowski & Woźniacki, 1987).

  • Free-Radical Additions : Research demonstrates the reaction of trifluoroiodomethane with vinyl fluoride, producing isomeric 1:1 adducts. These reactions are significant for understanding the free-radical chemistry of fluorinated compounds, which can have implications in materials science and synthetic chemistry (Haszeldine, Keen, & Tipping, 1970).

  • Photochemical Reactions : The photochemical reactions involving trifluoroiodomethane and 1,3,3,3-tetrafluoropropene result in various adducts. Such studies contribute to the understanding of photochemical processes in fluorinated compounds, which could be crucial for developing new photoreactive materials or in photolithography (Gregory, Haszeldine, & Tipping, 1970).

  • Solubility Studies : Understanding the solubility of hydrocarbons in hydrofluorocarbons, including compounds structurally similar to 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)pentane, is critical for applications in solvent design and material science. These studies help in predicting the behavior of fluorinated compounds in various mixtures, which is vital in numerous industrial and scientific processes (De Puy et al., 1994).

  • Laser Pyrolysis and Chemical Vapor Deposition Precursors : The study of the thermal decomposition of β-diketones, including fluorinated variants, informs the field of chemical vapor deposition (CVD). This is important for creating thin films and coatings, which have applications in electronics, optics, and surface engineering (Russell & Yee, 2005).

  • Molecular Structure Studies : Research on the molecular structure of compounds like tetrafluoro-1,3-diselenetane, which is related to the chemical , contributes to the broader understanding of the molecular geometry and bonding in fluorinated compounds. This information is crucial in materials science, pharmacology, and chemical synthesis (Wehrung et al., 1976).

properties

IUPAC Name

1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F7I/c1-3(14)2-4(7,5(8,9)10)6(11,12)13/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOITBZJYVIFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(F)(F)F)(C(F)(F)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215275
Record name 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261760-24-1
Record name 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)pentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261760-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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